molecular formula C21H26N2O3 B2799822 2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1170254-45-1

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2799822
CAS RN: 1170254-45-1
M. Wt: 354.45
InChI Key: RVHAKKCNAGCBHF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as EMB-001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

The synthesis of tetrahydroquinoline derivatives involves various strategies, including the Bischler–Napieralski isoquinoline synthesis, which can yield both normal and abnormal reaction products, providing a basis for exploring novel synthetic pathways and mechanistic insights into ring formation and functionalization (Doi, Shirai, & Sato, 1997). Another approach, the Pummerer-type reaction, enables the synthesis of tetrahydroquinolines with various substituents, highlighting the versatility of these scaffolds in synthetic organic chemistry (Toda, Sakagami, & Sano, 1999).

Biochemical and Pharmacological Applications

Compounds structurally related to 2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been explored for their binding affinity to receptors and potential as imaging agents. For instance, benzamide analogues have been synthesized and evaluated as ligands for sigma-2 receptors, with applications in tumor diagnosis and the development of PET radiotracers (Abate et al., 2011; Tu et al., 2007). This indicates a potential application in the development of diagnostic tools for cancer and other diseases.

Potential Anticancer Applications

The synthesis and evaluation of tetrahydroisoquinoline derivatives as anticancer agents have been reported, with some compounds showing promising cytotoxic activities against cancer cell lines (Redda, Gangapuram, & Ardley, 2010). This suggests that derivatives like 2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could have potential applications in cancer research, either as therapeutic agents or as tools to understand cancer biology better.

properties

IUPAC Name

2-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-26-20-9-5-4-8-18(20)21(24)22-17-11-10-16-7-6-12-23(13-14-25-2)19(16)15-17/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHAKKCNAGCBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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